molecular formula C15H14N4O3S2 B2696236 benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034289-42-2

benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2696236
CAS No.: 2034289-42-2
M. Wt: 362.42
InChI Key: QEEJMSZSRFCPGV-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14N4O3S2 and its molecular weight is 362.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has demonstrated that compounds with structures related to benzo[d]thiazol-2-yl derivatives show potential in various biological activities. For instance, compounds with imidazo[1,2-a]pyridines structures have been synthesized with the aim of exploring their antiulcer activities, although they showed more promise in cytoprotective properties than antisecretory activity (Starrett et al., 1989). This suggests a potential avenue for the investigation of benzo[d]thiazol-2-yl derivatives in gastrointestinal protective research.

Corrosion Inhibition

The chemistry of benzo[d]thiazol-2-yl derivatives has also been applied in the study of corrosion inhibition. A study on benzimidazole bearing 1, 3, 4-oxadiazoles, similar in structure to the queried compound, demonstrated effective corrosion inhibition properties on mild steel in acidic environments (Ammal et al., 2018). This signifies the potential of benzo[d]thiazol-2-yl derivatives in developing new materials for protecting metals against corrosion.

Antimicrobial and Antifungal Activities

Another study focused on the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, revealing that azetidinones and thiazolidinones derivatives exhibit antibacterial and antifungal activities (Mistry & Desai, 2006). These findings highlight the potential for benzo[d]thiazol-2-yl derivatives to serve as frameworks for developing new antimicrobial agents.

Anti-Mycobacterial Properties

The scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been identified as promising for anti-mycobacterial chemotypes. A specific study showcased several compounds with potent activity against the Mycobacterium tuberculosis H37Rv strain, underscoring the therapeutic potential of these chemotypes in treating tuberculosis (Pancholia et al., 2016).

Catalysis and Organic Synthesis

Research into the catalytic applications of related compounds has found that imidazole-based zwitterionic salts can act as efficient organocatalysts for the regioselective opening of aziridines, suggesting a role for benzo[d]thiazol-2-yl derivatives in facilitating organic transformations (Ghosal et al., 2016).

Mechanism of Action

Target of Action

The primary targets of benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone Compounds containing the imidazole moiety, which is present in this compound, are known to have a broad range of biological activities .

Mode of Action

The specific mode of action of This compound Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

The exact biochemical pathways affected by This compound Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .

Result of Action

The molecular and cellular effects of This compound Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S2/c1-18-7-6-16-15(18)24(21,22)10-8-19(9-10)14(20)13-17-11-4-2-3-5-12(11)23-13/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEJMSZSRFCPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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